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Abstract

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed
antidepressant. Its metabolism in the human body leads to the formation of several
metabolites, including Citalopram N-oxide. This technical guide provides a comprehensive
overview of the discovery and initial characterization of Citalopram N-oxide, focusing on its
synthesis, analytical characterization, and known pharmacokinetic and pharmacodynamic
properties. This document is intended to serve as a foundational resource for researchers and
professionals involved in drug development and pharmacology.

Introduction

Citalopram is a racemic mixture of (S)-citalopram (escitalopram) and (R)-citalopram. The
therapeutic effect of citalopram is primarily attributed to the S-enantiomer, which is a potent and
highly selective inhibitor of the serotonin transporter (SERT).[1] The metabolism of citalopram
is a critical aspect of its pharmacology, influencing its efficacy and safety profile. One of the
metabolites formed is Citalopram N-oxide, generated through the N-oxidation of the tertiary
amine in the citalopram molecule. This guide delves into the specifics of this metabolite.

Discovery and Synthesis
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The formation of Citalopram N-oxide is a result of the metabolic N-oxidation of citalopram.[2]
While primarily known as a metabolite, its synthesis in a laboratory setting is crucial for
producing reference standards for analytical studies and for further pharmacological
investigation.

Biosynthesis

In vivo, Citalopram N-oxide is formed from citalopram, a process mediated by the cytochrome
P450 enzyme CYP2D6. Genetic variations in the CYP2D6 gene can lead to significant
differences in the rate of citalopram metabolism, which may affect the plasma concentrations of
both the parent drug and its metabolites, including the N-oxide.[3]

Chemical Synthesis

A general method for the synthesis of N-oxides from tertiary amines involves the use of an
oxidizing agent. While a specific, detailed protocol for the synthesis of Citalopram N-oxide is
not readily available in the public domain, a general approach can be inferred from standard
organic chemistry principles. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or
hydrogen peroxide are commonly used for the N-oxidation of tertiary amines.[4]

General Hypothetical Synthesis Protocol:

o Step 1: Dissolution. Citalopram free base is dissolved in a suitable aprotic solvent, such as
dichloromethane or chloroform.

o Step 2: Oxidation. A controlled amount of an oxidizing agent (e.g., m-CPBA) is added to the
solution, typically at a reduced temperature (e.g., 0 °C) to manage the exothermic reaction.

o Step 3: Reaction Monitoring. The progress of the reaction is monitored using an appropriate
analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC).

e Step 4: Quenching and Extraction. Once the reaction is complete, the excess oxidizing agent
is quenched, and the product is extracted from the reaction mixture.

o Step 5: Purification. The crude Citalopram N-oxide is purified using chromatographic
techniques, such as column chromatography, to yield the pure compound.
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Experimental Protocols
In Vitro Metabolism of Citalopram to Citalopram N-oxide

This protocol describes the in vitro formation of Citalopram N-oxide using human liver
microsomes or recombinant CYP2D6 enzymes.

e Materials:
o Citalopram hydrochloride

Human liver microsomes or recombinant human CYP2D6

[¢]

[e]

NADPH regenerating system (e.g., G6P, GGPDH, NADP+)

[e]

Phosphate buffer (pH 7.4)

o

Incubator (37 °C)

[¢]

Quenching solution (e.g., acetonitrile)

[¢]

Analytical standards for citalopram and Citalopram N-oxide
e Procedure:

o Prepare a reaction mixture containing human liver microsomes or recombinant CYP2D6 in
phosphate buffer.

o Add citalopram to the reaction mixture at various concentrations (e.g., 10-1000 uM).[3]
o Pre-incubate the mixture at 37 °C for a short period.

o Initiate the reaction by adding the NADPH regenerating system.

o Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).[3]

o Terminate the reaction by adding a quenching solution.

o Centrifuge the mixture to pellet the protein.
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o Analyze the supernatant for the presence of Citalopram N-oxide using a validated
analytical method (e.g., HPLC).

Analytical Characterization by HPLC

This protocol outlines a general method for the detection and quantification of Citalopram N-
oxide.

e |nstrumentation:

o High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence
detector.

e Chromatographic Conditions (Example):
o Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pum particle size).

o Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 4.0).[5] The exact
ratio should be optimized for the best separation.

o Flow Rate: 1.0 mL/min.

o Detection: UV detection at approximately 240 nm or fluorescence detection with excitation
at 250 nm and emission at 325 nm.[5][6]

o Injection Volume: 50 pL.[5]
e Sample Preparation:

o Plasma or serum samples may require a solid-phase extraction (SPE) step for cleanup
and concentration.[5]

¢ Quantification:

o A calibration curve is generated using known concentrations of a Citalopram N-oxide
analytical standard.

Data Presentation
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Physicochemical Properties

Property Value

Molecular Formula C20H21FN20:2
Molecular Weight 340.39 g/mol
Appearance White to off-white solid

Storage Temperature

2 - 8 °C, keep away from light, hygroscopic

Pharmacokinetic Parameters (Relative Data)

Direct pharmacokinetic parameters for Citalopram N-oxide are not well-documented in

publicly available literature, likely due to its low plasma concentrations. However, relative

concentrations have been reported.

Parameter

Finding

Plasma Concentration relative to Citalopram

The concentrations of citalopram's metabolites,
demethylcitalopram (DCT) and
didemethylcitalopram (DDCT), in plasma at
steady state are approximately one-half and
one-tenth, respectively, that of the parent drug.
[7] The concentration of Citalopram N-oxide is

generally low in plasma.[1]

Urinary Excretion

In a study with radiolabeled citalopram, the N-
oxide metabolite accounted for 7% of the total
radioactivity recovered in urine over 7 days. For
comparison, unchanged citalopram was 26%,
N-demethyl-citalopram (DCT) was 19%, and
N,N-didemethyl-citalopram (DDCT) was 9%.

Pharmacodynamic Properties (In Vitro)

© 2025 BenchChem. All rights reserved.

5/9 Tech Support


https://www.benchchem.com/product/b026223?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/label/1998/20822lbl.pdf
https://www.researchgate.net/publication/12454683_Citalopram_-_A_review_of_pharmacological_and_clinical_effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Target Finding

In vitro studies indicate that citalopram is at
least 8 times more potent than its metabolites in
inhibiting serotonin reuptake, suggesting that
the metabolites, including the N-oxide, do not
Serotonin Transporter (SERT) likely contribute significantly to the
antidepressant actions of citalopram.[7] Specific
binding affinity data (e.g., Ki or IC50) for
Citalopram N-oxide at SERT is not readily

available.

Citalopram itself has very low affinity for other
neurotransmitter receptors, and it is presumed
Other Receptors that its metabolites, including the N-oxide, also

have low affinity, though specific data is lacking.

[7]
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Synthesis of Citalopram N-oxide HPLC Analysis
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Conclusion

Citalopram N-oxide is a minor metabolite of citalopram, formed via CYP2D6-mediated N-
oxidation. Its pharmacological activity is considered to be significantly lower than that of the
parent compound. While detailed pharmacokinetic and pharmacodynamic data for Citalopram
N-oxide are limited, this guide provides a summary of the current knowledge. The provided
experimental protocols offer a starting point for researchers interested in the synthesis and
analysis of this metabolite. Further research is warranted to fully elucidate the potential role of
Citalopram N-oxide in the overall pharmacological profile of citalopram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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